2,4-Difluoro-3'-piperidinomethyl benzophenone
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Overview
Description
2,4-Difluoro-3’-piperidinomethyl benzophenone is a heterocyclic organic compound with the molecular formula C19H19F2NO . It has a molecular weight of 315.36618 . The IUPAC name for this compound is (2,4-difluorophenyl)- [3- (piperidin-1-ylmethyl)phenyl]methanone .
Molecular Structure Analysis
The molecular structure of 2,4-Difluoro-3’-piperidinomethyl benzophenone consists of a benzophenone core with a piperidinomethyl group attached to one of the phenyl rings and two fluorine atoms attached to the other phenyl ring .Physical And Chemical Properties Analysis
2,4-Difluoro-3’-piperidinomethyl benzophenone has a boiling point of 439ºC at 760 mmHg and a flash point of 219.3ºC . Its density is 1.202g/cm³ . The compound has 4 H-Bond acceptors and 0 H-Bond donors .Scientific Research Applications
1. Photoreactive Properties in Biological Chemistry
Benzophenone (BP) derivatives, including 2,4-Difluoro-3'-piperidinomethyl benzophenone, have significant applications in bioorganic chemistry and material science due to their unique photochemical properties. Upon excitation, BP derivatives form a biradicaloid triplet state, enabling them to abstract hydrogen atoms from C-H bonds and form stable covalent C-C bonds. This property is exploited in various applications such as binding site mapping, molecular target identification, and surface grafting (Dormán et al., 2016).
2. Role in Photocatalytic Degradation of Pollutants
2,4-Difluoro-3'-piperidinomethyl benzophenone and related compounds are studied for their effectiveness in photocatalytic degradation of environmental pollutants. For instance, in aqueous solutions, titanium dioxide particles have been used to photocatalytically degrade BP derivatives, leading to significant reductions in toxicity and increases in biodegradability, indicating the potential of these compounds in environmental remediation processes (Zúñiga-Benítez et al., 2016).
3. Thermal and Structural Analysis
The thermal and structural properties of BP derivatives, including 2,4-Difluoro-3'-piperidinomethyl benzophenone, are of significant interest in scientific research. These compounds exhibit various intermolecular interactions and are stable under specific temperature ranges, making them suitable for certain applications in materials science and engineering (Karthik et al., 2021).
4. Use in Organic Synthesis and Polymerization
These compounds are also pivotal in organic synthesis, particularly in the preparation of copolymers and other complex organic molecules. Their reactive properties enable diverse chemical modifications and the synthesis of materials with unique physical and chemical properties (Kharas et al., 2000).
5. Application in Photoinitiated Reactions
2,4-Difluoro-3'-piperidinomethyl benzophenone is studied for its role in photoinitiated reactions. These reactions are crucial in understanding the mechanisms of photochemical transformations, which have implications in fields ranging from pharmaceuticals to materials science (Caronna et al., 1990).
6. Exploration in Electrochemical Processes
The electrochemical behavior of halogenated benzophenones, including 2,4-Difluoro derivatives, is an area of active research. These studies are important for developing new electrochemical methods and understanding the redox properties of these compounds (Isse et al., 2002).
7. Investigation in Advanced Material Development
Research on novel aromatic diamines with ether–ketone groups, including 2,4-Difluoro derivatives, has led to the development of new polyimides with high thermal stability and excellent mechanical properties. These materials are promising candidates for advanced technological applications (Yang et al., 2010).
Future Directions
properties
IUPAC Name |
(2,4-difluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO/c20-16-7-8-17(18(21)12-16)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWOEEYERNHYKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643165 |
Source
|
Record name | (2,4-Difluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-3'-piperidinomethyl benzophenone | |
CAS RN |
898793-58-3 |
Source
|
Record name | (2,4-Difluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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